Pilaralisib
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pilaralisib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto herramienta para estudiar la vía PI3K y su papel en la señalización celular.
Biología: Se ha investigado por sus efectos sobre la proliferación celular, la supervivencia y la apoptosis en varias líneas celulares.
Medicina: Se ha explorado en ensayos clínicos para el tratamiento de cánceres como la leucemia linfocítica crónica, el linfoma, el cáncer de mama y el glioblastoma. .
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la vía PI3K
Mecanismo De Acción
Pilaralisib ejerce sus efectos inhibiendo selectivamente la actividad de la fosfoinositido-3 quinasa (PI3K). La vía PI3K se activa con frecuencia en los tumores humanos, promoviendo el crecimiento, la supervivencia y la resistencia a la quimioterapia y la radioterapia de las células tumorales. Al inhibir PI3K, this compound interrumpe esta vía, lo que lleva a una reducción de la proliferación de las células tumorales y un aumento de la apoptosis (muerte celular programada). Los objetivos moleculares de this compound incluyen las subunidades catalíticas de PI3K, que están involucradas en la fosforilación de moléculas de señalización descendentes como AKT y mTOR .
Análisis Bioquímico
Biochemical Properties
Pilaralisib interacts with class I PI3K, which includes the α, β, γ, and δ isoforms . It inhibits the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in the membrane, a key molecule in the PI3K signaling pathway . This inhibition affects the phosphorylation of AKT, p70S6K, and S6, proteins that play crucial roles in cell growth and survival .
Cellular Effects
This compound has shown to inhibit proliferation in multiple tumor cell lines with diverse genetic alterations affecting the PI3K pathway . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cell function are largely due to its inhibition of the PI3K pathway, which is frequently activated in human tumors .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively inhibiting the activity of PI3K . This inhibition prevents the formation of PIP3, a molecule that plays a key role in the activation of AKT, a protein kinase involved in cell survival and growth . By inhibiting PI3K, this compound disrupts this signaling pathway, leading to decreased cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant tumor growth inhibition in multiple human xenograft models in nude mice when administered repeatedly
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway, a key metabolic pathway in cells . This pathway regulates several cellular processes, including cell growth, survival, and metabolism . By inhibiting PI3K, this compound impacts this metabolic pathway, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Pilaralisib se sintetiza a través de una serie de reacciones químicas que implican la formación de su estructura central y modificaciones posteriores para mejorar su selectividad y potencia. La ruta sintética generalmente implica los siguientes pasos:
Formación de la estructura central: El paso inicial implica la síntesis de la estructura central, que incluye la formación de enlaces clave y grupos funcionales.
Modificaciones del grupo funcional:
Purificación y caracterización: El producto final se purifica utilizando técnicas como la cromatografía y se caracteriza mediante métodos espectroscópicos para confirmar su estructura y pureza
3. Análisis de las reacciones químicas
This compound experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, que pueden implicar la adición de oxígeno o la eliminación de átomos de hidrógeno.
Reducción: Las reacciones de reducción implican la ganancia de electrones o la eliminación de átomos de oxígeno.
Sustitución: this compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. .
Análisis De Reacciones Químicas
Pilaralisib undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen atoms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. .
Comparación Con Compuestos Similares
Pilaralisib es parte de una clase de compuestos conocidos como inhibidores de PI3K. Los compuestos similares incluyen:
Alpelisib: Un inhibidor selectivo de la isoforma alfa de PI3K, aprobado para el tratamiento del cáncer de mama.
Voxtalisib: Un inhibidor dual de PI3K y mTOR, investigado por su potencial en varios cánceres.
Idelalisib: Un inhibidor selectivo de la isoforma delta de PI3K, utilizado en el tratamiento de la leucemia linfocítica crónica y el linfoma folicular .
This compound es único en su capacidad de inhibir múltiples isoformas de PI3K (alfa, beta, gamma y delta), lo que lo convierte en un inhibidor versátil y potente con un amplio potencial terapéutico .
Propiedades
IUPAC Name |
2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINPEPAQOBZPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025731 | |
Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pilaralisib is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). Activation of PI3K is a frequent event in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of PI3K has been shown to inhibit growth and induce apoptosis (programmed cell death) in tumor cells. | |
Record name | Pilaralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
934526-89-3 | |
Record name | Pilaralisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934526-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pilaralisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934526893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pilaralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 934526-89-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PILARALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ES45KTMK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.